4-(5-Amino-2-pyrimidyl)phenol
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Overview
Description
4-(5-Amino-2-pyrimidyl)phenol is an organic compound with the molecular formula C10H9N3O. It features a phenol group attached to a pyrimidine ring, which is further substituted with an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Amino-2-pyrimidyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the Suzuki–Miyaura coupling, which uses boron reagents to form carbon-carbon bonds under mild conditions . The reaction generally requires a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, optimized for yield and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Amino-2-pyrimidyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(5-Amino-2-pyrimidyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Amino-2-pyrimidyl)phenol involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
- 2-Amino-4-hydroxypyrimidine
- 4-Amino-2-hydroxypyrimidine
- 5-Amino-2-hydroxypyrimidine
Comparison: 4-(5-Amino-2-pyrimidyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
4-(5-aminopyrimidin-2-yl)phenol |
InChI |
InChI=1S/C10H9N3O/c11-8-5-12-10(13-6-8)7-1-3-9(14)4-2-7/h1-6,14H,11H2 |
InChI Key |
NCHCHBIEHDUUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)N)O |
Origin of Product |
United States |
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